Tnik-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

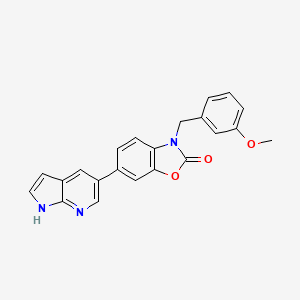

Molecular Formula |

C22H17N3O3 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C22H17N3O3/c1-27-18-4-2-3-14(9-18)13-25-19-6-5-15(11-20(19)28-22(25)26)17-10-16-7-8-23-21(16)24-12-17/h2-12H,13H2,1H3,(H,23,24) |

InChI Key |

DRHILHIKLGEWOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)C4=CN=C5C(=C4)C=CN5)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-5: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tnik-IN-5, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that potently targets the kinase activity of TNIK.[1] TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. The primary mechanism of action of this compound is the inhibition of TNIK's ability to phosphorylate its downstream targets. This disruption of TNIK activity leads to the suppression of the Wnt signaling pathway, resulting in anti-proliferative and anti-migratory effects in cancer cells.

Specifically, this compound has been shown to decrease the protein levels of β-catenin and T-cell factor 4 (TCF-4) in the nucleus. β-catenin is a key transcriptional co-activator in the Wnt pathway, and its nuclear translocation and interaction with TCF-4 are critical for the transcription of Wnt target genes, such as c-Myc and Axin2, which are involved in cell proliferation and survival. By reducing the levels of nuclear β-catenin and TCF-4, this compound effectively downregulates the expression of these oncogenic proteins.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant TNIK inhibitors for comparative purposes.

| Compound | Target | IC50 | Cell Line | Effect | Reference |

| This compound | TNIK | 0.05 µM | HCT116 | Inhibits Wnt signaling, cell proliferation, and migration. Reduces nuclear β-catenin and TCF-4 levels. | [1] |

| NCB-0846 | TNIK | 21 nM | - | Orally available TNIK inhibitor. | - |

| KY-05009 | TNIK | - | - | ATP-competitive inhibitor of TNIK. | - |

| Osimertinib | TNIK | 151.90 nM | MRC-5 | Potent TNIK inhibitory activity. | - |

Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention by this compound. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to drive the expression of target genes. TNIK is a critical component of this nuclear complex, and its kinase activity is required for full transcriptional activation. This compound inhibits TNIK, thereby blocking this final step in the Wnt signaling cascade.

Experimental Protocols

The following are representative, detailed protocols for key experiments to characterize the mechanism of action of this compound. These protocols are based on established methodologies and the available information on this compound.

TNIK Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against TNIK.

Materials:

-

Recombinant human TNIK enzyme

-

Kinase substrate (e.g., Myelin Basic Protein)

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of TNIK enzyme solution (concentration to be optimized, e.g., 10 ng/µL) to each well.

-

Add 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and 1 mg/mL MBP) to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (HCT116 cells)

This protocol outlines the use of a colorimetric assay to assess the effect of this compound on the proliferation of the HCT116 colorectal cancer cell line.

Materials:

-

HCT116 cells

-

McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or DMSO (vehicle control) to the wells.

-

Incubate the cells for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis for β-catenin and TCF-4 (HCT116 cells)

This protocol describes the detection of β-catenin and TCF-4 protein levels in HCT116 cells treated with this compound.

Materials:

-

HCT116 cells

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-TCF-4, anti-Lamin B1 (nuclear marker), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10, 20, 40 µM) or DMSO for 48 hours.

-

For nuclear protein extraction, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. For total protein, lyse the cells directly in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (dilutions to be optimized according to the manufacturer's datasheet) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear fractions, GAPDH for total lysates).

Cell Migration Assay (Transwell Assay)

This protocol details a transwell migration assay to evaluate the effect of this compound on the migratory capacity of HCT116 cells.

Materials:

-

HCT116 cells

-

Serum-free medium and medium with 10% FBS

-

This compound (dissolved in DMSO)

-

24-well plates with transwell inserts (8 µm pore size)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet solution for staining

Procedure:

-

Culture HCT116 cells to sub-confluency and then serum-starve them overnight.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the transwell insert, with or without this compound (e.g., 1 µM).

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells in the this compound-treated group to the control group.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a novel TNIK inhibitor like this compound.

References

Downstream Targets of TNIK-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known and anticipated downstream targets of TNIK-IN-5, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role as an activator of the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. This compound has demonstrated an IC50 of 0.05 μM, highlighting its potential as a tool for studying Wnt signaling and as a therapeutic lead.

Disclaimer: While the inhibitory activity of this compound is established, detailed quantitative data on its specific effects on all downstream targets and comprehensive, peer-reviewed experimental protocols for this particular compound are not extensively available in the public domain. Therefore, this guide synthesizes information from studies on other well-characterized TNIK inhibitors, such as NCB-0846, and general molecular biology protocols to provide a representative understanding of the expected downstream effects and the methodologies to assess them.

Core Mechanism of Action

TNIK functions at the terminus of the Wnt signaling cascade. In the nucleus, it forms a complex with T-cell factor 4 (TCF4) and β-catenin.[1][2] TNIK then phosphorylates TCF4, a critical step for the transcriptional activation of Wnt target genes.[1][3] TNIK inhibitors, including this compound, are designed to bind to the ATP-binding pocket of TNIK, thereby preventing the phosphorylation of its substrates and inhibiting the transcription of Wnt-responsive genes.[4][3]

Primary Downstream Effects of TNIK Inhibition

The inhibition of TNIK by compounds like this compound is expected to lead to a cascade of downstream effects, primarily centered on the suppression of the Wnt/β-catenin signaling pathway. These effects can be broadly categorized into decreased expression of Wnt target genes and subsequent phenotypic changes in cancer cells.

Table 1: Anticipated Effects of this compound on Key Wnt Pathway Components and Target Genes

| Target Protein/Gene | Expected Effect of this compound | Method of Detection | Reference for similar TNIK inhibitors |

| Phospho-TCF4 | Decrease | Western Blot, Kinase Assay | [1] |

| Nuclear β-catenin | Decrease | Western Blot (nuclear fraction), Immunofluorescence | |

| Nuclear TCF4 | Decrease | Western Blot (nuclear fraction) | [5] |

| Axin2 (mRNA) | Decrease | qRT-PCR | [5] |

| c-Myc (mRNA) | Decrease | qRT-PCR | [5] |

| Cyclin D1 (mRNA) | Decrease | qRT-PCR | [6] |

| Axin2 (protein) | Decrease | Western Blot | [5] |

| c-Myc (protein) | Decrease | Western Blot | [5] |

| Cyclin D1 (protein) | Decrease | Western Blot | [6] |

Signaling Pathway

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for TNIK inhibitors like this compound.

Caption: Canonical Wnt signaling pathway and this compound inhibition.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments to assess the downstream effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of TNIK.

Principle: A recombinant TNIK enzyme is incubated with a substrate (e.g., a peptide derived from TCF4) and ATP. The amount of phosphorylated substrate is then quantified, typically using luminescence or radioactivity.

Materials:

-

Recombinant human TNIK

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

TCF4-derived peptide substrate

-

ATP

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).

-

Add 10 µL of recombinant TNIK to each well.

-

Add 10 µL of a mix of the TCF4 peptide substrate and ATP to each well to initiate the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Caption: Workflow for an in vitro TNIK kinase assay.

Western Blot Analysis of Wnt Target Genes

This protocol is for determining the protein levels of downstream targets of the Wnt pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then specific proteins are detected using antibodies.

Materials:

-

HCT116 or other colorectal cancer cell line

-

Cell culture medium and supplements

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-TCF4, anti-Axin2, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 24-48 hours.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

Principle: Cell viability is assessed using a reagent that is converted into a colored or fluorescent product by metabolically active cells.

Materials:

-

HCT116 cells

-

96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured over time.

Materials:

-

HCT116 cells

-

6-well plates

-

Sterile 200 µL pipette tip

-

This compound

-

Microscope with a camera

Protocol:

-

Seed HCT116 cells in 6-well plates and grow to 100% confluence.

-

Create a scratch in the cell monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

Caption: Workflow for a wound healing (migration) assay.

Conclusion

This compound is a potent inhibitor of TNIK kinase activity, and its primary downstream effect is the suppression of the canonical Wnt/β-catenin signaling pathway. This leads to reduced expression of key Wnt target genes involved in cell proliferation and migration, ultimately inhibiting cancer cell growth. While specific quantitative data for this compound is limited in publicly available literature, the experimental protocols and expected outcomes outlined in this guide, based on the known function of TNIK and data from other inhibitors, provide a solid framework for researchers to investigate its biological effects. Further studies are warranted to fully elucidate the detailed downstream target profile and therapeutic potential of this compound.

References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. TRAF2 and NCK-Interacting Kinase Inhibitors for Colorectal Cancer: In Vitro and Theoretical Validations - PubMed [pubmed.ncbi.nlm.nih.gov]

Tnik-IN-5: A Technical Guide to its Applications in Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathways

TNIK is a serine-threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways, including Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and c-Jun N-terminal kinase (JNK) signaling. By inhibiting TNIK, Tnik-IN-5 effectively disrupts these cascades, leading to a reduction in the activation of myofibroblasts, the primary cell type responsible for excessive matrix deposition, and a decrease in the production of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[4]

Key Signaling Pathways Modulated by this compound

References

- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]

- 4. researchgate.net [researchgate.net]

- 5. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of AI in Kinase Inhibition: A Technical Deep Dive into the Discovery and Development of TNIK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of inhibitors targeting Traf2- and Nck-interacting kinase (TNIK), a critical node in cellular signaling pathways implicated in fibrosis and cancer. We will focus on the journey of INS018_055 (also known as rentosertib), a novel, potent, and selective TNIK inhibitor discovered and designed using a generative artificial intelligence platform, which has progressed to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF). Additionally, we will cover Tnik-IN-5, another known inhibitor of TNIK.

Introduction to TNIK: A Key Therapeutic Target

The Rise of a Novel Inhibitor: The Story of INS018_055 (Rentosertib)

The discovery of INS018_055 represents a paradigm shift in drug development, leveraging the power of artificial intelligence to accelerate the identification of novel targets and the generation of specific inhibitors.

AI-Powered Target Discovery and Molecular Generation

Preclinical Development of INS018_055

Table 1: In Vitro Activity of INS018_055

| Assay Type | Metric | Value | Reference |

| TNIK Enzymatic Assay | IC50 | 31 nM | [7] |

| TNIK Binding Affinity | Kd | 4.32 nM | [7] |

| TGF-β-induced α-SMA expression in MRC-5 cells | IC50 | 27.14 nM | [7] |

The anti-fibrotic potential of INS018_055 was evaluated in a bleomycin-induced pulmonary fibrosis mouse model, a standard preclinical model for IPF. The compound showed significant improvements in lung function in these studies.[5] The versatility of its anti-fibrotic activity was further demonstrated in models of kidney and skin fibrosis.[8]

Table 2: Summary of In Vivo Studies for INS018_055

| Animal Model | Key Findings | Reference |

| Bleomycin-induced lung fibrosis (mouse) | Improved lung function | [5] |

| Kidney fibrosis model | Attenuated fibrosis | [8] |

| Skin fibrosis model | Attenuated fibrosis | [8] |

Clinical Development of INS018_055

INS018_055 has progressed through Phase I and into Phase II clinical trials, demonstrating a favorable safety and pharmacokinetic profile.

Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of INS018_055.[4] These trials were conducted in both New Zealand and China.[9]

Table 3: Pharmacokinetic Parameters of INS018_055 in Phase I Trials

| Population | Dosing | Key PK Findings | Reference |

| Healthy Volunteers | Single and Multiple Ascending Doses | Favorable safety and tolerability, predictable pharmacokinetics | [4][9] |

This compound: Another Potent TNIK Inhibitor

This compound is another documented inhibitor of TNIK, primarily used as a research tool.

In Vitro Activity of this compound

This compound is a potent inhibitor of TNIK and has been shown to effectively halt Wnt signaling.[11] It has demonstrated in vitro efficacy against colorectal cancer cell lines.[11]

Table 4: In Vitro Activity of this compound

| Assay Type | Metric | Value | Reference |

| TNIK Enzymatic Assay | IC50 | 0.05 µM | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of TNIK inhibitors.

TNIK Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the TNIK enzyme, the substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor (e.g., this compound or INS018_055) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[12]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.[12]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the TNIK kinase activity.[12]

Wnt Signaling Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt signaling pathway.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-flash).

-

Wnt Pathway Activation: Stimulate the Wnt pathway using a known activator, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl or CHIR99021).

-

Inhibitor Treatment: Treat the cells with varying concentrations of the TNIK inhibitor.

-

Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the Wnt signaling pathway.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.

Protocol:

-

Induction of Fibrosis: Anesthetize mice (e.g., C57BL/6 strain) and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[13]

-

Treatment: Administer the test compound (e.g., INS018_055) to the mice via a clinically relevant route (e.g., oral gavage) for a specified duration, typically starting after the initial inflammatory phase.[14]

-

Assessment of Fibrosis: After the treatment period, sacrifice the animals and collect the lungs for analysis.[13]

-

Histopathology: Perform histological staining (e.g., Masson's trichrome) on lung sections to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[13]

-

Biochemical Analysis: Measure the lung hydroxyproline content, a quantitative marker of collagen deposition.[15]

-

Bronchoalveolar Lavage (BAL): Analyze the cellular and protein content of BAL fluid to assess inflammation.[13]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding of the underlying science.

Caption: The canonical Wnt signaling pathway and the inhibitory action of TNIK inhibitors.

Caption: A typical workflow for the discovery and development of a TNIK inhibitor.

Conclusion

References

- 1. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marktechpost.com [marktechpost.com]

- 3. TNIK | Insilico Medicine [insilico.com]

- 4. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TNIK | DC Chemicals [dcchemicals.com]

- 8. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]

- 9. First drug discovered and designed with generative AI enters Phase II trials, with first patients dosed | EurekAlert! [eurekalert.org]

- 10. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. promega.jp [promega.jp]

- 13. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 14. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Tnik-IN-5 (CAS: 2754265-66-0): A Technical Guide for Researchers

An In-depth Review of a Potent TNIK Inhibitor for Colorectal Cancer Research

This technical guide provides a comprehensive overview of Tnik-IN-5, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). This compound, also identified as compound 8g in its primary discovery literature, has emerged as a significant tool for researchers in the fields of oncology and cell signaling, particularly for its activity against colorectal cancer cells through the inhibition of the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its quantitative data, experimental methodologies, and mechanisms of action.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2754265-66-0 |

| Molecular Formula | C₂₂H₁₇N₃O₃ |

| Molecular Weight | 371.39 g/mol |

| Synonym | Compound 8g |

| Primary Target | Traf2- and Nck-interacting kinase (TNIK) |

| Mechanism of Action | Inhibition of TNIK kinase activity, leading to suppression of the Wnt/β-catenin signaling pathway. |

Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (µM) |

| TNIK | 0.050 |

Data sourced from the primary publication on the discovery of benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors.[1][2]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (µM) - 48 hours |

| HCT116 | Data not specified in detail beyond significant inhibition at 1.25-5 µM. |

This compound (referred to as compound 8g) was shown to significantly inhibit the proliferation of HCT116 cells in a dose-dependent manner at concentrations ranging from 1.25 to 5 µM after 48 hours of treatment.[3]

Table 3: Effects on Wnt Signaling Pathway Components

| Cellular Effect | Concentration Range | Duration |

| Inhibition of nuclear β-catenin and TCF-4 protein levels in HCT116 cells. | 10-40 µM | 48 hours |

| Decreased expression of Wnt target genes Axin2 and c-Myc in HCT116 cells. | 10-40 µM | 48 hours |

| Strong prevention of HCT116 cell migration. | 1 µM | 24, 48 hours |

These findings indicate that this compound effectively downregulates key components and transcriptional targets of the Wnt signaling pathway in colorectal cancer cells.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In colorectal cancer, where this pathway is often aberrantly activated, TNIK acts as a key downstream effector.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of the Wnt signaling pathway.

Caption: this compound inhibits TNIK, preventing TCF4 activation and subsequent transcription of Wnt target genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound (compound 8g).

TNIK Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TNIK kinase.

-

Methodology: A radiometric kinase assay is typically employed.

-

Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and γ-³²P-ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted γ-³²P-ATP, often by spotting the mixture onto phosphocellulose paper followed by washing steps.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of this compound on colorectal cancer cells.

-

Methodology:

-

HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or a vehicle control (e.g., DMSO).

-

After a 48-hour incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for an additional 4 hours.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ is calculated.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of Wnt signaling components.

-

Methodology:

-

HCT116 cells are treated with this compound at the desired concentrations (e.g., 10, 20, 40 µM) for 48 hours.

-

For analysis of nuclear proteins, nuclear and cytoplasmic fractions are separated using a commercial kit.

-

Total protein or nuclear protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against β-catenin, TCF-4, Axin2, c-Myc, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Migration Assay (Wound Healing Assay)

-

Objective: To evaluate the effect of this compound on the migratory capacity of colorectal cancer cells.

-

Methodology:

-

HCT116 cells are grown to a confluent monolayer in a 6-well plate.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed to remove debris and then incubated with a medium containing this compound (e.g., 1 µM) or a vehicle control.

-

Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

-

The rate of wound closure is quantified by measuring the area of the gap at each time point. A delay in wound closure in the presence of this compound indicates an inhibition of cell migration.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Caption: A general workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of TNIK in cellular processes, particularly in the context of Wnt signaling and colorectal cancer. Its high potency and demonstrated in vitro efficacy in inhibiting key cancer-related phenotypes make it a suitable compound for preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this inhibitor. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

References

Tnik-IN-5: An In-Depth Technical Guide to its In Vitro IC50 Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Tnik-IN-5, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The document details the quantitative inhibitory data, a comprehensive experimental protocol for determining the half-maximal inhibitory concentration (IC50), and visual representations of the key signaling pathways influenced by TNIK.

Quantitative Inhibitory Data of this compound

| Compound | Target | IC50 Value | Assay Type |

| This compound (INS018_055) | TNIK | nanomolar range | Enzymatic Assay |

Table 1: In Vitro IC50 Value of this compound against TNIK. The specific nanomolar value is proprietary but has been publicly disclosed as being in the nanomolar range.[5]

Experimental Protocol: Determination of this compound IC50 using ADP-Glo™ Kinase Assay

The following protocol outlines a robust and widely used method for determining the in vitro IC50 value of a kinase inhibitor, such as this compound, against the TNIK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

-

Recombinant human TNIK enzyme

-

This compound (or other test inhibitor)

-

Myelin Basic Protein (MBP) or other suitable TNIK substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of concentrations to be tested (e.g., 10-point dilution series). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Kinase Reaction Setup:

-

In a white assay plate, add the following components in order:

-

Diluted this compound or vehicle (for control wells).

-

Recombinant TNIK enzyme diluted in kinase assay buffer.

-

Substrate (e.g., Myelin Basic Protein) diluted in kinase assay buffer.

-

-

Initiate the kinase reaction by adding ATP to each well. The final volume of the kinase reaction is typically 5-25 µL.

-

Include control wells:

-

"No enzyme" control (to determine background signal).

-

"No inhibitor" control (represents 100% kinase activity).

-

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

ADP-Glo™ Reagent Addition:

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

-

Incubate the plate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.

-

-

Kinase Detection Reagent Addition:

-

Add a volume of Kinase Detection Reagent, typically twice the initial kinase reaction volume, to each well.

-

Incubate the plate at room temperature for 30-60 minutes. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Signaling Pathways and Experimental Workflow Visualizations

TNIK-Mediated Wnt Signaling Pathway

TNIK is a crucial component of the canonical Wnt signaling pathway, where it acts as a coactivator of the TCF4/β-catenin transcriptional complex.[9][10][11][12][13] Inhibition of TNIK disrupts this pathway, which is often dysregulated in various cancers.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the in vitro IC50 value of this compound.

TNIK in the Hippo Signaling Pathway

TNIK is also implicated as a component of the expanded Hippo signaling pathway, which is a critical regulator of organ size and tumorigenesis.[14][15][16][17][18]

References

- 1. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 2. AI-Discovered Drug INS018_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]

- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First Generative AI Drug Begins Phase II Trials with Patients | Insilico Medicine [insilico.com]

- 6. promega.jp [promega.jp]

- 7. ulab360.com [ulab360.com]

- 8. promega.com [promega.com]

- 9. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 15. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

Tnik-IN-5: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-5, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity of this compound

For comparative purposes, the table below includes the inhibitory activities of various known TNIK inhibitors.

| Inhibitor | TNIK IC50/Ki | Off-Target Kinases | Reference |

| This compound | 50 nM (IC50) | Data not publicly available | [1][2] |

| KY-05009 | 100 nM (Ki) | Not specified | |

| TNIK inhibitor X | 9 nM (IC50) | Not specified | [3] |

| PF-794 | 39 nM (IC50) | Not specified | [3] |

| NCB-0846 | 21 nM (IC50) | FLT3, PDGFRα, CDK2/CycA2 | [3] |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This typically involves screening the compound against a large panel of kinases. Below are detailed methodologies for key experiments relevant to characterizing the selectivity of inhibitors like this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, resulting in the production of ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate light, and the luminescent signal is proportional to the initial kinase activity.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant human TNIK), the substrate (a suitable peptide or protein), ATP, and the test inhibitor (this compound) at various concentrations. The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, and a reducing agent like DTT.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

ATP Depletion and ADP Conversion: An ADP-Glo™ Reagent is added to the reaction, which contains an ADP-to-ATP conversion enzyme and an ATP-depleting enzyme. This step stops the kinase reaction and converts any ADP produced to ATP.

-

Signal Generation: A Kinase Detection Reagent is added, which contains luciferase and its substrate. The amount of light produced is measured using a luminometer.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinome Scanning (e.g., KINOMEscan™)

This is a high-throughput screening method to determine the binding affinity of a compound against a large number of kinases.

Principle: The assay is based on a competition binding assay. An immobilized active site-directed ligand is used to bind to the kinase. The test compound is then added, and its ability to displace the immobilized ligand is measured.

Protocol:

-

Kinase Panel: A large panel of purified human kinases is used, often expressed as fusion proteins for purification and immobilization.

-

Competition Binding: Each kinase is incubated with the test compound (this compound) and an immobilized, proprietary, active-site directed ligand.

-

Quantification: The amount of kinase bound to the solid support is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for a DNA tag fused to the kinase or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) for the interactions.

Signaling Pathway and Experimental Workflow Visualization

TNIK Signaling Pathway

TNIK is a key component of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers. This compound exerts its effect by inhibiting the kinase activity of TNIK within this pathway.

Caption: The Wnt/TNIK signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.

References

Tnik-IN-5: A Deep Dive into Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies for Tnik-IN-5 (also known as INS018_055), a novel small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The development of this compound was notably accelerated by the use of generative artificial intelligence, moving from target discovery to preclinical candidate nomination in approximately 18 months.[1][2] This document summarizes the key findings from in vitro and in vivo studies, detailing the mechanism of action, efficacy, and pharmacokinetic profile of this promising anti-fibrotic agent.

Mechanism of Action

This compound targets TNIK, a serine/threonine kinase that is a critical component of several signaling pathways implicated in fibrosis and cancer.[1][3] TNIK plays a pivotal role in the Wnt signaling pathway, where it is recruited to the promoters of Wnt target genes and is essential for their transcriptional activation.[3][4][5] It may exert its function by phosphorylating TCF4/TCF7L2.[4][5] Dysregulation of the Wnt pathway is a known driver in various fibrotic diseases and cancers.[3] By inhibiting TNIK, this compound aims to disrupt this aberrant signaling, thereby impeding the processes of fibrosis.[3]

Furthermore, TNIK is an activator of the Hippo signaling pathway, which is crucial for controlling organ size and suppressing tumors by limiting cell proliferation and promoting apoptosis. Studies have shown that inhibiting TNIK primarily activates Hippo signaling.[1] The compound has also been shown to possess anti-inflammatory effects in addition to its anti-fibrotic profile.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the Wnt signaling pathway.

Caption: this compound inhibits TNIK, preventing TCF/LEF phosphorylation and subsequent Wnt target gene transcription.

In Vitro Efficacy and Safety

This compound has demonstrated significant efficacy in various in vitro models of fibrosis. Key quantitative data from these studies are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IC50 (TNIK) | - | 7.8 nM | [6] |

| IC50 (COL1 expression) | LX-2 | 63 nM | [6] |

| IC50 (α-SMA expression) | LX-2 | 123 nM | [6] |

| IC50 (TGF-β-mediated α-SMA expression) | MRC-5 | 27 nM | [6] |

| IC50 (TGF-β-mediated α-SMA expression) | IPF patient fibroblasts | 50 nM | [6] |

| Cytotoxicity (CC50) | LX-2 | 748.08 µM | [6] |

The compound exhibited a favorable safety profile in vitro, with a high therapeutic window (CC50/IC50 > 635) in LX-2 cells.[6] Furthermore, it was not mutagenic and showed no off-target activity in a panel of 78 proteins.[6]

Experimental Protocol: In Vitro Efficacy in LX-2 Cells

The following is a generalized protocol based on standard cell-based assays for fibrosis:

-

Cell Culture: Human hepatic stellate cells (LX-2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in appropriate multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Induction of Fibrosis: To induce a fibrotic phenotype, cells are stimulated with a pro-fibrotic agent such as Transforming Growth Factor-beta (TGF-β).

-

Endpoint Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of fibrotic markers such as Collagen Type I (COL1) and Alpha-Smooth Muscle Actin (α-SMA) is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or Western blotting.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: A generalized workflow for determining the in vitro efficacy of this compound in a fibrosis model.

In Vivo Efficacy

In a murine bleomycin-induced lung fibrosis model, the compound reduced the fibrotic area by more than 50%.[6] In a CCl4-induced liver fibrosis mouse model, oral administration of this compound at 3 and 10 mg/kg twice daily significantly reduced steatosis and fibrosis scores.[6] After two weeks of treatment at the highest dose, there were markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning, as well as reduced AST plasma levels.[6]

Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model

The following is a representative protocol for this widely used in vivo model:

-

Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week before the experiment.

-

Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung fibrosis. Control animals receive saline.

-

Compound Administration: this compound or vehicle is administered to the mice, typically starting from day 1 or later, via an appropriate route (e.g., oral gavage). Dosing is continued for a specified period (e.g., 14-21 days).

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are harvested for analysis, which may include:

-

Histopathology: Lung sections are stained with Masson's trichrome to visualize and quantify collagen deposition and fibrosis. The Ashcroft scoring method is often used for quantification.

-

Hydroxyproline Assay: The total collagen content in the lung tissue is determined by measuring the amount of hydroxyproline.

-

Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) is measured by qRT-PCR.

-

-

Data Analysis: Statistical analysis is performed to compare the extent of fibrosis between the vehicle-treated and this compound-treated groups.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several species. The compound exhibits desirable drug-like properties.[1]

| Parameter | Species | Dose & Route | Value | Reference |

| Half-life (t1/2) | Mouse | - (IV) | 1.22 h | [6] |

| Half-life (t1/2) | Dog | - (IV) | 1.65 h | [6] |

| Clearance | Mouse | - (IV) | 123.5 mL/min/kg | [6] |

| Clearance | Dog | - (IV) | 32.2 mL/min/kg | [6] |

| Cmax | Mouse | 30 mg/kg (Oral) | 1010 ng/mL | [6] |

| Cmax | Dog | 10 mg/kg (Oral) | 536 ng/mL | [6] |

| tmax | Mouse | 30 mg/kg (Oral) | 0.25 h | [6] |

| tmax | Dog | 10 mg/kg (Oral) | 0.708 h | [6] |

| Oral Bioavailability (F) | Mouse | 30 mg/kg | 44% | [6] |

| Oral Bioavailability (F) | Dog | 10 mg/kg | 22% | [6] |

In vitro ADMET profiling revealed a kinetic solubility of 174 µM and a logD of 2.82 at pH 7.4.[6] The compound had a half-life of 88.3 minutes in human hepatocytes and 32.8 minutes in rat hepatocytes.[6] Plasma protein binding assays showed sufficient recovery across human, mouse, rat, and dog plasma.[6] Importantly, a PXR-related CYP induction assay indicated a low potential for drug-drug interactions.[6]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 4. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 7. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]

- 8. biopharmaapac.com [biopharmaapac.com]

Tnik-IN-5: A Technical Whitepaper on its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology due to its pivotal role in oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. Dysregulation of TNIK activity is implicated in the proliferation and survival of various cancer cells, including those of colorectal, lung, and hematological origin. This document provides an in-depth technical guide to Tnik-IN-5, a potent TNIK inhibitor, and other key TNIK inhibitors, detailing their mechanism of action, preclinical efficacy, and the experimental protocols utilized for their evaluation. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to advance the investigation and potential clinical application of TNIK inhibitors in cancer therapy.

Introduction to TNIK in Oncology

TNIK is a serine/threonine kinase that functions as a crucial downstream effector in multiple signaling cascades integral to cell growth, differentiation, and survival.[1] Its role as an essential activator of the Wnt signaling pathway is of particular interest in oncology.[2] In many cancers, aberrant Wnt signaling, often due to mutations in upstream components like APC, leads to the stabilization and nuclear translocation of β-catenin.[3] Nuclear β-catenin then forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes that promote tumorigenesis.[2] TNIK is a key component of this transcriptional complex, where it phosphorylates TCF4, a necessary step for the full activation of Wnt target gene expression.[2][4] Consequently, inhibiting TNIK presents a promising strategy to abrogate aberrant Wnt signaling in cancer.[3] Beyond the Wnt pathway, TNIK is also involved in the JNK and AKT signaling pathways and plays a role in cytoskeletal organization.[5][6]

This compound and Other Small Molecule Inhibitors of TNIK

A growing number of small molecule inhibitors targeting TNIK have been identified and characterized. This section details the properties of this compound and other notable inhibitors.

This compound

This compound is a potent inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 0.05µM.[7]

Chemical Properties of this compound [7]

| Property | Value |

| Molecular Formula | C₂₂H₁₇N₃O₃ |

| Molecular Weight | 371.39 g/mol |

| Purity | 99.58% |

| Appearance | Solid |

Other Key TNIK Inhibitors

Several other small molecules have been investigated for their ability to inhibit TNIK and their anti-cancer properties. The table below summarizes the quantitative data for some of these inhibitors.

Quantitative Data for Various TNIK Inhibitors

| Inhibitor | Type | IC50 / Ki / Kd | Cancer Type(s) Studied | Reference(s) |

| NCB-0846 | Small Molecule | IC50: 21 nM | Colorectal, Small Cell Lung Cancer (SCLC) | [8][9] |

| KY-05009 | Aminothiazole derivative | IC50: 9 nM, Ki: 100 nM | Lung Adenocarcinoma, Multiple Myeloma | [3][10] |

| Mebendazole | Anthelmintic drug | Kd: ~1 µM | Colorectal Cancer | [4][5] |

| Dovitinib | Multi-kinase inhibitor | - | Multiple Myeloma | [3][11] |

| Compound 35b | 6-(1-methyl-1H-imidazole-5-yl) quinoline derivative | IC50: 6 nM (kinase), 2.11 µM (HCT116 cells) | Colorectal Cancer | [12] |

Signaling Pathways and Experimental Workflows

Understanding the signaling context of TNIK and the experimental approaches to study its inhibition is crucial for drug development.

TNIK in the Wnt Signaling Pathway

TNIK plays a critical role in the terminal step of the canonical Wnt signaling pathway. The following diagram illustrates this interaction.

Experimental Workflow for Evaluating TNIK Inhibitors

A typical preclinical workflow for the evaluation of a novel TNIK inhibitor is outlined below.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of TNIK inhibitors.

In Vitro TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual for measuring the enzymatic activity of TNIK.[1][13]

Materials:

-

TNIK enzyme

-

Substrate (e.g., a generic kinase substrate or a specific TCF4 peptide)

-

ATP

-

This compound or other inhibitors

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT)[1]

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

384-well low volume plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Buffer.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or a vehicle control (e.g., 5% DMSO).

-

Add 2 µl of TNIK enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for TNIK.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Western Blot Analysis for TNIK Pathway Modulation

This protocol provides a general procedure for assessing the levels of TNIK and downstream Wnt signaling proteins in cancer cells treated with this compound.[6][14]

Materials:

-

Cancer cell lines (e.g., HCT116, DLD-1)

-

This compound

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells to ~70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

siRNA-Mediated Knockdown of TNIK

This protocol describes the transient knockdown of TNIK expression in cancer cells to validate its role in cell viability.[15][16]

Materials:

-

Cancer cell lines

-

siRNA targeting TNIK and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Culture medium

Procedure:

-

Seed the cancer cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.

-

For each well, dilute the TNIK siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 24-72 hours.

-

Assess the knockdown efficiency by Western blot or qRT-PCR.

-

Perform downstream assays, such as cell viability or apoptosis assays, to determine the phenotypic effect of TNIK knockdown.

Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous colorectal cancer xenograft model.[14][17]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Colorectal cancer cell line (e.g., HCT116)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Matrigel (optional)

Procedure:

-

Harvest colorectal cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

-

Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound and other TNIK inhibitors represent a promising new class of targeted therapies for a range of cancers, particularly those driven by aberrant Wnt signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of TNIK inhibition. Continued investigation into the efficacy, safety, and patient selection biomarkers for these inhibitors will be crucial for their successful translation into clinical practice.

References

- 1. promega.jp [promega.jp]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNIK Kinase Enzyme System Application Note [promega.com]

- 14. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 17. altogenlabs.com [altogenlabs.com]

The Crucial Role of TNIK in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator of cell proliferation and a promising therapeutic target in various cancers. This serine/threonine kinase is a key component of multiple signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of TNIK activity is frequently associated with the aberrant proliferation characteristic of cancer cells, making it a focal point for the development of novel anti-cancer therapies. This in-depth technical guide provides a comprehensive overview of TNIK's function in cell proliferation, detailing its role in key signaling pathways, summarizing quantitative data on its inhibition, and providing detailed experimental protocols for its study.

TNIK's Central Role in the Wnt Signaling Pathway

TNIK is a pivotal activator of the canonical Wnt signaling pathway, a cascade essential for embryonic development and adult tissue homeostasis.[1][2] In the context of cancer, aberrant Wnt signaling is a major driver of cell proliferation, particularly in colorectal cancers where mutations in components like Adenomatous Polyposis Coli (APC) are common.[1][3]

TNIK's primary function in this pathway is to phosphorylate T-cell factor 4 (TCF4), a key transcription factor.[1][4] This phosphorylation event is crucial for the activation of the β-catenin/TCF4 transcriptional complex, which in turn drives the expression of Wnt target genes, including those that promote cell cycle progression and proliferation, such as MYC and Cyclin D1.[3][5][6] TNIK is recruited to the promoters of these target genes and its kinase activity is essential for their transcriptional activation.[6] Structurally, TNIK's kinase domain interacts with TCF4, while its intermediate domain binds to β-catenin, facilitating the formation of an active transcriptional complex.[1][2]

Quantitative Effects of TNIK Inhibition on Cancer Cell Proliferation

The development of small molecule inhibitors targeting TNIK has provided valuable tools to probe its function and has shown significant promise for cancer therapy. The inhibitor NCB-0846, in particular, has been extensively studied and has demonstrated potent and specific inhibition of TNIK's kinase activity, leading to reduced proliferation in various cancer cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Effect on Proliferation | Reference(s) |

| HCT116 | Colorectal Cancer | NCB-0846 | 21 | Inhibition of cell growth and colony formation in soft agar. | [3][7] |

| DLD-1 | Colorectal Cancer | NCB-0846 | - | Inhibition of TCF/LEF transcriptional activity. | [3] |

| SW480 | Colorectal Cancer | TNIK siRNA | - | Decreased expression of c-MYC and cyclin D1, leading to intrinsic apoptosis. | [5] |

| IM-9 | Multiple Myeloma | Dovitinib | - | Inhibition of endogenous Wnt signaling and proliferation. | [8] |

| LK2 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |

| NCI-H520 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |

| SW900 | Lung Squamous Cell Carcinoma | NCB-0846 | - | Significant reduction in clonogenic growth upon TNIK knockdown. | [9] |

TNIK and the Hippo Signaling Pathway: An Emerging Connection

While TNIK's role in the Wnt pathway is well-established, its connection to the Hippo signaling pathway is an area of active investigation. The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily by controlling the activity of the transcriptional co-activators YAP and TAZ.[10][11] Crosstalk between the Wnt and Hippo pathways is known to occur, with both pathways sharing components and regulating each other's activity to control cell proliferation.[12][13][14] For instance, YAP/TAZ have been shown to be components of the β-catenin destruction complex, and β-catenin can regulate the levels of YAP/TAZ.[14][15] Given TNIK's central role in the Wnt pathway, it is plausible that it may influence or be influenced by the Hippo pathway, potentially through shared downstream effectors or upstream regulators. However, direct evidence of TNIK's interaction with core Hippo pathway components is still emerging and requires further investigation.

Experimental Protocols

In Vitro Kinase Assay for TNIK Activity

This protocol describes a method to measure the kinase activity of TNIK in vitro, which is essential for screening potential inhibitors.

Materials:

-

Recombinant active TNIK protein

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 25 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate for TNIK)[16][17]

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase-Glo™ Luminescent Kinase Assay Kit (for non-radioactive detection)

-

Phosphocellulose paper (for radioactive assays)

-

Microcentrifuge tubes, incubator, scintillation counter or luminometer.

Procedure (Radioactive Method): [16]

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice, containing Kinase Assay Buffer, the substrate, and the test inhibitor at the desired concentration.

-

Add recombinant active TNIK to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-